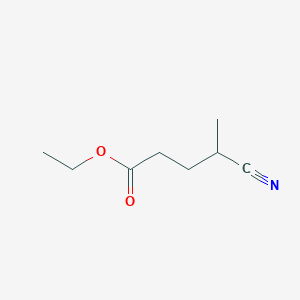

Ethyl 4-cyanopentanoate

Description

Significance in Contemporary Organic Synthesis and Advanced Polymer Chemistry

Ethyl 4-cyanopentanoate serves as a significant building block in organic synthesis, primarily functioning as a precursor to more complex molecules. Its importance is particularly pronounced in the field of advanced polymer chemistry, where it is a key starting material for the synthesis of specialized chain transfer agents (CTAs). These agents are crucial for controlled radical polymerization techniques, most notably Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. smolecule.com

The derivatives of its parent compound, 4-cyanopentanoic acid, such as 4-cyanopentanoic acid dithiobenzoate (CPAD or CPADB) and trithiocarbonate-based CTAs, are instrumental in producing polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers. smolecule.comhep.com.cn The synthesis of these sophisticated RAFT agents often commences with precursors derived from 4-cyanopentanoic acid, highlighting the foundational role of its ester, this compound. rsc.orgwichita.edu

Overview of Fundamental Structural Features and Associated Chemical Reactivity

This compound is characterized by the molecular formula C₈H₁₃NO₂. nih.gov Its structure incorporates two key functional groups: an ethyl ester and a nitrile group, which dictate its chemical reactivity. cymitquimica.com The presence of these functionalities on a pentanoate backbone provides specific sites for chemical modification.

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org Common reactions involving the nitrile group include hydrolysis to a carboxylic acid or an amide, and reduction to a primary amine. libretexts.org

The ethyl ester group (-COOEt) is also susceptible to nucleophilic attack, particularly at the carbonyl carbon. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification, the reaction with other alcohols, is also a characteristic reaction of the ester functional group. The presence of both a nitrile and an ester group allows for selective reactions based on the chosen reagents and reaction conditions.

Historical Trajectories and Key Developments in Research on 4-Cyanopentanoic Acid Derivatives

Research into 4-cyanopentanoic acid and its derivatives has been closely linked to the development of polymer chemistry. The parent compound, 4,4'-azobis(4-cyanopentanoic acid) (ACPA), has been recognized as a water-soluble free radical initiator for polymer synthesis. wikipedia.org Its utility in both homogeneous and heterogeneous polymerizations has been a subject of study for many years. wikipedia.org

A significant advancement in the application of 4-cyanopentanoic acid derivatives came with the advent of RAFT polymerization. Researchers synthesized and investigated various CTAs derived from 4-cyanopentanoic acid. rsc.org For instance, the synthesis of 4-cyanopentanoic acid dithiobenzoate (CPADB) was reported as a key development for mediating the polymerization of various monomers in a controlled manner. hep.com.cnrsc.org Early investigations also explored the stability and hydrolysis of these CTAs under different conditions, which was crucial for their effective use in aqueous polymerization systems. nih.gov The synthesis of esters of 4,4'-azobis-4-cyanopentanoic acid and their role as both initiators and stabilizers in emulsion polymerization was also an area of historical investigation. londonmet.ac.uk These developments have paved the way for the sophisticated use of 4-cyanopentanoic acid derivatives in creating advanced polymeric materials.

Chemical and Physical Properties of this compound

The following table summarizes key computed physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | nih.gov |

| Molecular Weight | 155.19 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 62344-97-2 | nih.gov |

| Canonical SMILES | CCOC(=O)CCC(C)C#N | nih.gov |

| Topological Polar Surface Area | 50.1 Ų | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyanopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-11-8(10)5-4-7(2)6-9/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRRMPYSOHFIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560042 | |

| Record name | Ethyl 4-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62344-97-2 | |

| Record name | Ethyl 4-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Cyanopentanoate Derivatives

Reactivity of the Cyano Functional Group

The cyano (or nitrile) group, with its carbon-nitrogen triple bond, is a versatile functional group that participates in a variety of reactions. chemistrysteps.comlumenlearning.com The inherent polarity of the C≡N bond, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, makes the carbon atom susceptible to nucleophilic attack.

While direct self-catalyzed hydrolysis of the nitrile in simple alkyl cyanopentanoates is not extensively documented, the phenomenon has been observed in related compounds, particularly in the context of Reversible Addition-Fragmenting chain Transfer (RAFT) agents derived from cyanopentanoic acid. nih.govresearchgate.netnih.govcolab.ws For instance, the common RAFT agent 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid has been shown to undergo self-catalyzed hydrolysis where the nitrile group is converted to an amide. nih.gov This transformation is catalyzed by the adjacent carboxylic acid moiety. nih.gov

The proposed mechanism involves the protonation of the nitrile's nitrogen atom by the neighboring carboxylic acid. This protonation enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by a water molecule. The resulting intermediate then tautomerizes to form the more stable amide. nih.gov Although Ethyl 4-cyanopentanoate possesses an ester group instead of a carboxylic acid, the potential for intramolecular catalysis, albeit likely less pronounced, cannot be entirely ruled out, especially under conditions where trace amounts of the corresponding carboxylic acid might be present due to ester hydrolysis. The conversion of nitriles to amides can also be achieved under various laboratory conditions, such as mild heating with sodium hydroxide (B78521) or using an alkaline solution of hydrogen peroxide. commonorganicchemistry.com

Table 1: Conditions for Nitrile to Amide Conversion

| Reagent(s) | Conditions | Notes |

| NaOH (or KOH, LiOH) | Mild heating | Careful monitoring is required as the amide can further hydrolyze to a carboxylic acid. commonorganicchemistry.com |

| Alkaline H2O2 (e.g., NaOH in aq. EtOH with H2O2) | - | A mild method for this conversion. commonorganicchemistry.com |

| Urea-Hydrogen Peroxide (UHP) | - | A solid reagent that provides H2O2 upon dissolution. commonorganicchemistry.com |

| TFA-H2SO4 mixture | 1-8 hours | Effective for both aliphatic and aromatic nitriles. researchgate.net |

| AcOH-H2SO4 | >90 °C | Used for sterically hindered nitriles. researchgate.net |

The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com This reactivity is fundamental to many synthetic transformations involving nitriles. A classic example of nucleophilic addition to a nitrile is the formation of a cyanohydrin from an aldehyde or ketone, where a cyanide ion acts as the nucleophile. chemguide.co.ukdocbrown.infokhanacademy.orglibretexts.org

In the case of this compound, the nitrile group can react with strong nucleophiles such as Grignard reagents or organolithium compounds. The nucleophilic carbon of the organometallic reagent attacks the nitrile carbon, leading to the formation of an imine anion after an aqueous workup, which is then hydrolyzed to a ketone. chemistrysteps.com

Another important reaction is the reduction of the nitrile group. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine. chemistrysteps.com

Reactivity of the Ester Functional Group (relevant for this compound)

The ester functional group in this compound is also a site of significant reactivity, primarily involving nucleophilic acyl substitution.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, it can be converted to other alkyl esters by reacting it with a different alcohol in the presence of a suitable catalyst.

Under basic conditions, the reaction is initiated by the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses, eliminating the original ethoxide group to form the new ester. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl group towards nucleophilic attack by an alcohol molecule. A series of proton transfer steps then leads to the elimination of ethanol (B145695) and the formation of the new ester. masterorganicchemistry.comchemguide.co.uk

Table 2: Catalysts for Transesterification Reactions

| Catalyst Type | Examples | Reaction Conditions |

| Homogeneous Base | Sodium ethoxide | Basic conditions, often using the conjugate acid of the alkoxide as the solvent. wikipedia.org |

| Homogeneous Acid | Concentrated Sulfuric Acid | Acidic conditions, often using the alcohol nucleophile as the solvent. masterorganicchemistry.comwikipedia.org |

| Heterogeneous Catalyst | Hydrotalcite, Houghite | Solid catalysts that can be recovered and reused. google.com |

| Organocatalyst | N-heterocyclic carbenes | Promote transesterification under mild conditions. organic-chemistry.org |

| Metal Catalyst | Tetranuclear zinc cluster, Sc(OTf)3 | Mild reaction conditions, with some allowing for solvent-free reactions. organic-chemistry.org |

For example, the transesterification of methyl cyanoacetate (B8463686) to ethyl cyanoacetate can be achieved by reacting it with ethanol in the presence of catalysts like hydrotalcite or houghite at temperatures around 80-85 °C. google.com

The ester linkage in this compound can be cleaved through hydrolysis to yield 4-cyanopentanoic acid and ethanol. This reaction can be catalyzed by either an acid or a base. chemguide.co.uklibretexts.orglibretexts.org

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.orglibretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.ukchemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide. chemguide.co.uklibretexts.orglibretexts.org The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion. libretexts.org

Radical Reaction Pathways and Mechanistic Elucidation

The most significant radical reaction pathway involving cyanopentanoate derivatives is their use as chain transfer agents in RAFT polymerization fujifilm.com. This process is a controlled form of free-radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity nih.govacs.org.

The mechanism of RAFT polymerization is a chain reaction comprising several key steps fujifilm.compurdue.edulibretexts.org:

Initiation: A standard radical initiator (e.g., AIBN) thermally decomposes to generate initiating radicals (I•). These radicals react with a monomer (M) to form a propagating radical (Pₙ•).

Pre-Equilibrium: The propagating radical (Pₙ•) adds to the C=S bond of the RAFT agent (a cyanopentanoate derivative), forming an intermediate radical. This intermediate fragments, ejecting the R• group (the cyanopentanoate radical) of the RAFT agent. This R• radical then initiates a new polymer chain.

Main Equilibrium: The newly formed propagating chains (Pₘ•) add to the polymeric RAFT agent, establishing a rapid equilibrium between active propagating radicals and dormant polymer chains (which have the thiocarbonylthio end-group). This equilibrium ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

Termination: As in conventional radical polymerization, chains are irreversibly terminated when two radicals combine (coupling) or react via disproportionation. However, the concentration of radicals is kept low, minimizing these events libretexts.org.

The control over the polymerization is dictated by the kinetics of the addition-fragmentation equilibrium. The choice of the Z and R groups on the RAFT agent is critical for matching the reactivity of the monomer being polymerized. Cyanopentanoic acid-derived R groups are widely used due to their suitable fragmentation characteristics.

| Step in RAFT Mechanism | Description | Key Species |

| Initiation | Generation of radicals from an initiator and their addition to monomer. | Initiator radical (I•), Propagating radical (Pₙ•) |

| Chain Transfer (Pre-Equilibrium) | Addition of Pₙ• to RAFT agent, followed by fragmentation to release R•. | RAFT agent, Intermediate radical, R• radical |

| Chain Propagation (Main Equilibrium) | Rapid exchange between active propagating chains and dormant chains. | Propagating radical (Pₘ•), Dormant polymer |

| Termination | Irreversible combination or disproportionation of two radicals. | Dead polymer |

Kinetics of Thermal Decomposition of Azo Initiators

Azo initiators, such as Azobisisobutyronitrile (AIBN) and 4,4'-Azobis(4-cyanovaleric acid) (ACVA), are widely used for this purpose. wikipedia.org Their thermal decomposition follows first-order reaction kinetics, meaning the rate of decomposition is directly proportional to the concentration of the initiator. fujifilm.comsigmaaldrich.com This decomposition process involves the cleavage of the C-N bond and the liberation of nitrogen gas, a thermodynamically favorable process, to produce two carbon-centered radicals. fujifilm.com

The efficiency of an initiator is not perfect; not all radicals generated initiate a polymer chain. Some radicals may recombine within the "solvent cage" before they can diffuse apart and react with a monomer. sigmaaldrich.com This "cage effect" is more pronounced in viscous media. sigmaaldrich.com The remaining radicals that escape the solvent cage can then react with monomer molecules to begin the polymerization process.

The primary indicator of an initiator's activity is its half-life (t½), defined as the time required for 50% of the initial amount of initiator to decompose at a specific temperature. sigmaaldrich.com The half-life is inversely related to the decomposition rate constant (kd) by the equation t½ = ln(2)/kd. sigmaaldrich.com The value of kd is highly dependent on temperature and, to a lesser extent, the solvent. sigmaaldrich.com For practical applications, initiators are often characterized by their 10-hour half-life temperature, which is the temperature at which the initiator's half-life is 10 hours. This provides a convenient way to select an appropriate initiator for a given polymerization temperature. sigmaaldrich.com

Below is a table summarizing the decomposition kinetics for common azo initiators used in radical polymerization.

| Azo Initiator | Solvent | Temperature (°C) | Decomposition Rate Constant, kd (s-1) | 10-hour Half-life Temperature (°C) |

|---|---|---|---|---|

| AIBN (Azobisisobutyronitrile) | Toluene | 60 | 9.72 x 10-6 | 64 |

| AIBN (Azobisisobutyronitrile) | Benzene (B151609) | 80 | 1.64 x 10-4 | 64 |

| ACVA (4,4'-Azobis(4-cyanovaleric acid)) | Water | 60 | 5.56 x 10-6 | 69 |

| AMBN (2,2′-Azobis(2-methylbutyronitrile)) | - | - | - | 67 |

Data compiled from various sources. sigmaaldrich.comnih.gov

Solvent Effects on Radical Polymerization and Related Reactions

The influence of a solvent can arise from several factors:

Chain Transfer: Solvents can act as chain transfer agents, where a propagating radical abstracts an atom (typically hydrogen) from a solvent molecule. researchgate.net This terminates the growing polymer chain and creates a new radical on the solvent molecule, which may or may not be efficient at initiating a new chain. This process generally leads to a decrease in the polymer's molecular weight. researchgate.net Solvents like halogenated hydrocarbons and some ethers exhibit higher chain transfer rates, while benzene and water have low chain transfer effects. researchgate.net

Viscosity: The termination step in radical polymerization, which involves the combination or disproportionation of two propagating radicals, is often diffusion-controlled. rsc.org The viscosity of the solvent can therefore affect the termination rate (kt). rsc.org

Specific Interactions: More specific solvent-radical or solvent-monomer interactions, such as hydrogen bonding or dipolar interactions, can alter the reactivity of the propagating species and the monomer. flinders.edu.autandfonline.com For instance, the polymerization of monomers capable of hydrogen bonding, like acrylamide (B121943), can be dramatically accelerated in hydrogen-bonding solvents such as water. tandfonline.com In the context of cyanopentanoate derivatives, the polarity of the solvent can stabilize radicals through the captodative effect, where radicals are substituted with both electron-donating and electron-accepting groups. nih.gov This stabilization can be more significant in polar solvents. nih.gov

In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the solvent can also influence the equilibrium between active and dormant species, thereby affecting the degree of control over the polymerization. rsc.orgresearchgate.net Studies on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) showed that aprotic solvents led to low conversions and poor control, which was attributed to hydrogen bonding within the polymeric system. researchgate.net Similarly, the RAFT dispersion polymerization of styrene (B11656) in water/alcohol mixtures demonstrated that the apparent polymerization rate constant increased with a higher water content in the solvent mixture, which also led to better control over the polymer's polydispersity index (PDI). researchgate.net

The following table summarizes observed solvent effects on key polymerization parameters for various monomers.

| Monomer | Solvent | Effect on Propagation Rate (kp) | Effect on Termination Rate (kt) | Reference |

|---|---|---|---|---|

| Styrene | Benzonitrile | Decrease | Similar to other solvents | rsc.org |

| Styrene | Diethyl Malonate | Decrease | Similar to other solvents | rsc.org |

| Methyl Methacrylate (B99206) (MMA) | Aromatic Solvents | Sensitive to solvent type | - | tandfonline.com |

| Acrylamide (AA) | Water | Dramatic Increase | - | tandfonline.com |

| N-(2-hydroxypropyl) methacrylamide (HPMA) | Aprotic Solvents (e.g., DMSO, DMF) | Retardation, low conversion | Poor control | researchgate.net |

Fundamental Principles of Controlled Radical Polymerization Mechanisms (e.g., RAFT)

Conventional free radical polymerization provides limited control over molecular weight, molecular weight distribution (polydispersity), and complex polymer architectures. vt.edu To overcome these limitations, several techniques for controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), have been developed. azom.compageplace.de Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is one of the most versatile and widely used methods. wikipedia.orgnih.gov

RAFT polymerization achieves control by introducing a small quantity of a thiocarbonylthio compound, known as the RAFT agent or chain transfer agent (CTA), into a conventional radical polymerization system. azom.com This process does not eliminate termination reactions but minimizes their effect by keeping the concentration of active propagating radicals very low at any given time. pageplace.de The vast majority of polymer chains are in a "dormant" state, protected as thiocarbonylthio compounds, from which they can be reactivated. researchgate.net

The core of the RAFT mechanism is a rapid and reversible chain transfer process that establishes an equilibrium between active (propagating radicals, Pn•) and dormant species (polymeric RAFT agents, Pn-S(C=S)Z). nih.gov The generally accepted mechanism involves several key steps:

Initiation: A standard thermal initiator (like AIBN) decomposes to produce initiating radicals (I•), which then react with a monomer (M) to form a propagating radical (Pn•). nih.gov

Reversible Chain Transfer/Propagation: This is the main equilibrium that controls the polymerization. A propagating radical (Pn•) adds to the C=S bond of the RAFT agent (R-S(C=S)Z) to form an intermediate radical. This intermediate can then fragment in one of two ways: either regenerating the original reactants or, more productively, releasing the R group as a new radical (R•) and forming a dormant polymeric RAFT agent (Pn-S(C=S)Z). wikipedia.orgnih.gov The newly formed radical (R•) then initiates a new polymer chain.

Re-initiation and Equilibration: As new polymer chains grow, they rapidly react with the dormant polymeric RAFT agents, ensuring a fast equilibrium between all growing chains (active and dormant). This degenerative transfer process allows all chains to have an equal opportunity to grow, resulting in a polymer population with a narrow molecular weight distribution and a molecular weight that increases linearly with monomer conversion. researchgate.net

Termination: Irreversible termination between two free radicals still occurs, leading to the formation of "dead" polymer chains, but its contribution is significantly reduced compared to conventional radical polymerization. pageplace.de

The effectiveness of a RAFT polymerization depends heavily on the choice of the RAFT agent, which must be appropriate for the specific monomer being polymerized. researchgate.net The substituents on the RAFT agent, the Z-group (which modifies the reactivity of the C=S bond) and the R-group (the leaving group), are crucial for establishing the desired equilibrium. nih.gov Compounds structurally similar to this compound, such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (also known as CPAD) and other cyanopentanoic acid derivatives, are frequently used as RAFT agents or are formed from initiators like ACVA. researchgate.netmdpi.comresearchgate.netnih.gov These agents are effective for controlling the polymerization of a variety of monomers, including methacrylates and styrenics. mdpi.comresearchgate.net

Advanced Applications of 4 Cyanopentanoic Acid Derivatives in Materials Science

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled/living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. mdpi.comnih.govcd-bioparticles.net The control is achieved through the use of a RAFT agent, a thiocarbonylthio compound, which mediates the polymerization by reversibly transferring a propagating radical between active and dormant chains. Derivatives of 4-cyanopentanoic acid, such as 4-cyanopentanoic acid dithiobenzoate (CPADB) and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl] pentanoic acid, are prominent RAFT agents utilized for their versatility across a wide range of monomers and reaction conditions. semanticscholar.orgnih.govnortheastern.edu

A key advantage of using 4-cyanopentanoic acid-derived RAFT agents is the exceptional control they provide over the polymer's number-average molecular weight (Mn) and its molecular weight dispersity (Ð), also known as the polydispersity index (PDI). researchgate.net This control stems from the RAFT mechanism, where the number of polymer chains is determined by the initial concentration of the RAFT agent. As the monomer is consumed, the molecular weight of the polymer chains increases linearly with conversion. rsc.orgresearchgate.net

This controlled/"living" nature of the polymerization leads to the formation of polymers with a narrow molecular weight distribution. northeastern.edu For instance, the polymerization of methyl methacrylate (B99206) using 4-cyanopentanoic acid dithiobenzoate (CPADB) as a RAFT agent yielded poly(methyl methacrylate) with a final polydispersity index of 1.24. rsc.org Similarly, the synthesis of various polyelectrolytes mediated by the same RAFT agent resulted in well-defined polymers with PDI values ranging from 1.08 to 1.17. northeastern.edu This level of control is crucial for applications where polymer properties are highly dependent on molecular weight and uniformity.

| Monomer | RAFT Agent | Resulting Polymer | Molecular Weight (Mn, g/mol) | Dispersity (Ð or PDI) | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 4-Cyanopentanoic Acid Dithiobenzoate (CPADB) | PMMA | 55,000 | 1.24 | rsc.org |

| Methacrylamide (B166291) (MAM) | 4-Cyanopentanoic Acid Dithiobenzoate (CTP) | Poly(methacrylamide) | 23,800 | 1.08 | researchgate.net |

| Electrolyte-type Monomers | (4-cyanopentanoic acid)-4-dithiobenzoate | Polyelectrolytes | DPn = 50-500 | 1.08-1.17 | northeastern.edu |

| 6-azidohexyl methacrylate | Silica (B1680970) nanoparticles with anchored 4-cyanopentanoic acid dithiobenzoate | Poly(6-azidohexyl methacrylate) | 25,000 | ≤ 1.2 | nih.gov |

The versatility of 4-cyanopentanoic acid-based RAFT agents extends to their compatibility with a broad spectrum of monomers, enabling the synthesis of both homopolymers and various types of copolymers. nih.govacs.org Homopolymers with well-defined structures have been successfully prepared for monomers like methacrylamide and styrene (B11656). nih.govresearchgate.net

Furthermore, these RAFT agents are highly effective in synthesizing copolymers with controlled compositions. Statistical copolymers, where monomer units are arranged randomly, have been produced with low dispersity. nih.gov The true power of RAFT, however, is often demonstrated in the synthesis of block copolymers, where sequential monomer addition allows for the creation of distinct polymer blocks within a single chain. rsc.orgopenrepository.com For example, a poly(methyl methacrylate) (PMMA) chain synthesized using CPADB can act as a macro-RAFT agent for the subsequent polymerization of a second monomer, leading to the formation of a diblock copolymer. rsc.org

Beyond linear homopolymers and copolymers, RAFT polymerization mediated by 4-cyanopentanoic acid derivatives provides a robust platform for constructing complex and well-defined polymer architectures. cd-bioparticles.net The ability to maintain the active chain-end functionality throughout the polymerization process is key to building these sophisticated structures.

Block copolymers consist of two or more distinct homopolymer chains linked together. These materials are of great interest due to their ability to self-assemble into ordered nanostructures. The synthesis of block copolymers via RAFT involves the polymerization of a monomer to create a "living" polymer chain (a macro-RAFT agent), which is then used to initiate the polymerization of a second monomer. openrepository.com This sequential process has been successfully employed using 4-cyanopentanoic acid derivatives to create amphiphilic block copolymers, such as PMMA-b-PMAETMA, and triblock terpolymers. semanticscholar.orgrsc.org For example, a polystyrene macro-RAFT agent was chain-extended with isoprene (B109036) to form a well-defined diblock copolymer as a precursor to thermoplastic elastomers. mdpi.com

Star polymers are comprised of multiple linear polymer chains, or "arms," radiating from a central core. researchgate.net These architectures can be synthesized via RAFT using two primary methods: the "arm-first" approach and the "core-first" approach. researchgate.netmonash.edu In the arm-first method, linear polymer arms are first synthesized using a conventional RAFT agent like a 4-cyanopentanoic acid derivative. mdpi.com These arms are then reacted with a cross-linking monomer to form the core of the star. This method allows for good control over the molecular weight distribution of the final star polymer. mdpi.com Research has demonstrated the synthesis of 3- and 4-arm star polymers using this approach. semanticscholar.org

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a dendritic, tree-like structure. frontiersin.orgrsc.org RAFT polymerization is an attractive method for synthesizing hyperbranched polymers as it can limit the occurrence of gelation, which is a common problem in other radical polymerization methods. osti.gov The synthesis often involves a self-condensing vinyl polymerization (SCVP) approach, where a monomer contains both a polymerizable vinyl group and a group that can be converted into an initiating species. 4-Cyanopentanoic acid-derived RAFT agents have been used to create functional hyperbranched polymers, such as novel folate-labeled pH-responsive structures, by copolymerizing a monomer, a branching agent, and a functional monomer. researchgate.net This versatility makes RAFT a powerful tool for creating these unique globular polymers. mdpi.com

Construction of Defined Polymer Architectures.

Graft Copolymers

Derivatives of 4-cyanopentanoic acid are instrumental in the synthesis of graft copolymers, where polymer chains are attached as branches to a main polymer backbone. This "grafting-from" approach often involves creating a macroinitiator from a polymer backbone which is then used to initiate the polymerization of a second monomer, forming the grafts.

One common strategy involves preparing a backbone polymer with reactive sites that can initiate a controlled radical polymerization. For instance, a poly(hydroxyethyl methacrylate)-g-poly(ε-caprolactone) (PHEMA-g-PCL) graft copolymer has been synthesized in a one-pot procedure where 4-cyanopentanoic acid dithiobenzoate (CPADB) acts as the RAFT agent for the backbone synthesis and also catalyzes the ring-opening polymerization (ROP) of the ε-caprolactone grafts. mdpi.com This dual functionality enables the creation of complex architectures with distinct properties derived from each component.

Another approach involves copolymerizing a standard monomer with a monomer that contains a RAFT-active group. This creates a polymer backbone with multiple CTA sites. These sites can then be used to polymerize a second monomer, resulting in a graft copolymer. mdpi.com This method allows for precise control over the density and length of the grafted chains. The use of 4-cyanopentanoic acid-derived CTAs is particularly advantageous due to their compatibility with a wide range of monomers suitable for both the backbone and the grafted chains. mdpi.com

Polymerization of Diverse Monomer Systems

The effectiveness of a RAFT polymerization is highly dependent on the appropriate selection of a CTA for a given monomer. openrepository.com Derivatives of 4-cyanopentanoic acid, particularly dithiobenzoates and trithiocarbonates, are highly effective for controlling the polymerization of "More Activated Monomers" (MAMs). nih.govrsc.org This category includes acrylics, acrylamides, styrenics, and methacrylates, which all feature a double bond conjugated to an activating group like a carbonyl or an aromatic ring. nih.govrsc.org This versatility makes these CTAs a cornerstone for creating a wide variety of well-defined polymers and copolymers. nih.govacs.org

Acrylic Acids and Acrylates

The RAFT polymerization of acrylic acid and its ester derivatives (acrylates) is well-controlled using 4-cyanopentanoic acid-based CTAs. For example, well-defined poly(acrylic acid) has been synthesized in 1,4-Dioxane using 4,4′-azobis(4-cyanopentanoic acid) (ACPA) as the initiator, achieving high conversions (>90%) with molecular weight distributions between 1.1 and 1.3. researchgate.net The resulting polymers showed a linear increase in molecular weight with monomer conversion, demonstrating the controlled nature of the process. researchgate.net

In a different application, chitosan (B1678972) was modified by grafting poly(acrylic acid) onto its backbone using 4-cyano-4-[(phenylcarbothioyl) sulfanyl] pentanoic acid as the RAFT agent, showcasing the ability to create novel hybrid materials from natural polysaccharides and synthetic polymers. researchgate.net The RAFT technique allows for the synthesis of various functional polymers, gradient copolymers, and block polymers from acrylic monomers. researchgate.net

Acrylamides

Acrylamides are another class of monomers effectively polymerized in a controlled manner using 4-cyanopentanoic acid derivatives. The controlled radical polymerization of acrylamides and methacrylamides via RAFT has been successfully demonstrated in numerous reports. researchgate.net These monomers are often polymerized in aqueous media, where the solubility and stability of the CTA are crucial. researchgate.net

For example, a block copolymer of methacrylamide and acrylamide (B121943) was successfully prepared from a polymethacrylamide macro-CTA, demonstrating the living nature of the system. researchgate.net The polymerization of N-isopropylacrylamide (NIPAAm) has also been extensively studied, often to create thermoresponsive polymers. mdpi.comresearchgate.net The choice of CTA from the 4-cyanopentanoic acid family, such as a dithiobenzoate or a trithiocarbonate (B1256668), is critical for achieving good control over the polymerization of these monomers. nih.govmdpi.com

Styrenic Monomers

Styrene and its derivatives are classic examples of "more active monomers" that are well-suited for RAFT polymerization mediated by 4-cyanopentanoic acid-based CTAs. nih.govrsc.org The stability of the styrenic radical makes it a good candidate for this controlled polymerization technique. researchgate.net Research has shown that using CTAs with a 4-cyano pentanoic acid R group results in superior control over the polymerization of styrene, evidenced by low polydispersity at high conversion and a close correlation between theoretical and experimental molecular weights. researchgate.net

The synthesis of polystyrene macro-RAFT agents is a common first step for creating more complex structures like block copolymers. researchgate.netrsc.org For instance, a poly(methylmethacrylate) (B3431434) macro-RAFT agent was synthesized using CPADB and then used to polymerize a second monomer, leading to the formation of amphiphilic block copolymers. rsc.org

Table 1: RAFT Polymerization of Styrene using a Dodecyl-based Trithiocarbonate CTA with a 4-Cyanopentanoic Acid R Group

| Time (h) | Conversion (%) | M_n (experimental) | M_n (theoretical) | PDI (M_w/M_n) |

| 2 | 11.8 | 3,100 | 2,750 | 1.14 |

| 4 | 22.4 | 5,200 | 5,100 | 1.12 |

| 6 | 31.2 | 7,100 | 7,000 | 1.11 |

| 8 | 38.6 | 8,600 | 8,600 | 1.10 |

| 10 | 45.1 | 9,900 | 10,000 | 1.10 |

Data adapted from studies on the RAFT polymerization of styrene. researchgate.net

Methacrylates and Methacrylamides

Methacrylates and methacrylamides are widely polymerized using RAFT, with 4-cyanopentanoic acid derivatives serving as effective CTAs. nih.govresearchgate.net The synthesis of poly(methyl methacrylate) (PMMA) with controlled molecular weight and low polydispersity is a benchmark for a successful RAFT polymerization. rsc.org Using 4-cyanopentanoic acid dithiobenzoate (CPADB), PMMA was synthesized with a final conversion of 97%, yielding a polymer with a number-average molecular weight (M_n) of 55,000 g/mol and a polydispersity index (PDI) of 1.24. rsc.org

The polymerization of functional methacrylates is also common. For example, 4-cyanopentanoic acid dithiobenzoate has been used to control the polymerization of hydrophilic monomers like poly(ethylene glycol)monomethyl ether methacrylate (PEGMA). nih.gov However, a potential complication is the self-catalyzed hydrolysis of the nitrile group on the CTA to an amide, which can lead to a loss of control, particularly during the polymerization of methacrylates. nih.govresearchgate.net

Table 2: Polymerization of Methyl Methacrylate (MMA) using CPADB as RAFT Agent

| Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |

| 4 | 20 | 12,000 | 1.21 |

| 8 | 41 | 24,000 | 1.22 |

| 12 | 60 | 34,000 | 1.23 |

| 16 | 78 | 44,000 | 1.23 |

| 24 | 97 | 55,000 | 1.24 |

Data derived from kinetic plots of MMA polymerization. rsc.org

Aqueous and Heterogeneous RAFT Polymerization Systems

A significant advantage of the RAFT process is its applicability to a range of polymerization systems beyond bulk or simple organic solutions. nih.gov Derivatives of 4-cyanopentanoic acid have been extensively used in aqueous and heterogeneous systems like emulsion and dispersion polymerization. nih.govresearchgate.net The carboxylic acid group on these CTAs can impart water solubility, especially when deprotonated by a base, making them suitable for aqueous polymerizations. researchgate.netresearchgate.net

The controlled polymerization of methacrylamide has been successfully conducted in buffered and unbuffered aqueous media using 4-cyanopentanoic acid dithiobenzoate. researchgate.net However, the solubility of some CTAs in neutral water can be low, occasionally necessitating the use of a co-solvent like ethanol (B145695) to ensure homogeneity. researchgate.net For example, when polymerizing a methacrylic glycomonomer in water, adding about 10% ethanol to dissolve the (4-cyanopentanoic acid)-4-dithiobenzoate RAFT agent led to dramatically improved results, yielding a well-defined polymer with a narrow molecular weight distribution. researchgate.net The robustness of these CTAs in aqueous environments has made them essential for synthesizing biocompatible and water-soluble polymers for biomedical applications. nih.gov

Influence of pH and Solvent Mixtures

The effectiveness of RAFT polymerizations utilizing 4-cyanopentanoic acid-derived CTAs is significantly influenced by the pH and solvent composition of the reaction medium, especially in aqueous solutions. The carboxylic acid moiety on the RAFT agent allows for pH-dependent solubility and reactivity.

In the RAFT polymerization of acrylic acid (AA) in water, the pH directly impacts polymerization control. researchgate.net Studies have shown that acidic conditions (e.g., pH 2.5) lead to the formation of well-defined, amphiphilic block copolymers with low dispersity (Đ < 1.4). researchgate.netacs.org However, as the pH increases, control over the polymerization is progressively lost. researchgate.netacs.org This is attributed to the ionization state of the poly(acrylic acid) (PAA) macro-RAFT agent. At low pH, the PAA is non-ionized, but as the pH rises, ionization impedes the initial addition-fragmentation steps, leading to poor control and higher than expected molecular weights. researchgate.net

The choice of base for solubilizing acid-functional CTAs in water is also critical. When using sodium carbonate or sodium bicarbonate to dissolve (4-cyanopentanoic acid)-4-dithiobenzoate for the polymerization of a methacrylic glycomonomer, significant inhibition periods (60-90 minutes) and reduced polymerization rates were observed. researchgate.net Better control was achieved with sodium bicarbonate over sodium carbonate, but the most dramatic improvement occurred when a co-solvent was introduced. researchgate.net

The following table summarizes the effect of pH on the RAFT emulsion polymerization of styrene using a PAA macro-RAFT agent derived from a cyanopentanoic acid-based CTA.

| Target PS Molecular Weight ( g/mol ) | pH | Final Dispersity (Đ) | Particle Size (nm) | Polymerization Control |

| 15,000 | 2.5 | 1.35 | 44 | Good |

| 15,000 | 3.5 | 1.50 | 50 | Moderate |

| 15,000 | 4.5 | 1.85 | 65 | Poor |

| 15,000 | 9.0 | > 2.0 | > 100 | Lost |

This table is based on data reported on the impact of pH on PAA-stabilized polystyrene particle synthesis. acs.org

Strategies for Enhanced Reagent Dissolution and Reactivity

The limited solubility of some 4-cyanopentanoic acid-derived RAFT agents in certain media, particularly water, can hinder polymerization. A primary strategy to overcome this is the use of solvent mixtures. For instance, the addition of about 10% ethanol to an aqueous polymerization mixture dramatically improved the dissolution of (4-cyanopentanoic acid)-4-dithiobenzoate. researchgate.net This resulted in the synthesis of a well-defined glycopolymer with a narrow molecular weight distribution and a molecular weight close to the theoretical value. researchgate.net

Another approach involves conducting the polymerization in a solvent mixture from the outset. The polymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA.HCl) was optimized in a 2:1 mixture of water (at acidic pH) and 2-propanol, using 4-cyanopentanoic acid dithiobenzoate (CTP) as the CTA. researchgate.net This tailored solvent system was crucial for accessing well-defined homopolymers.

Fine-tuning radical generation can also enhance reactivity and control. In Fenton-RAFT polymerization, which uses hydroxyl radicals for activation, a metered dosing of hydrogen peroxide via a pumping system allows for precise control over the radical flux. nih.gov This sustained, controlled generation of radicals minimizes undesirable side reactions and enables quantitative monomer conversions with high chain-end fidelity. nih.gov

Photo-initiated RAFT Polymerization Methodologies

Photo-initiated RAFT (PET-RAFT) polymerization offers significant advantages, including temporal control and the ability to operate under mild, ambient conditions. mdpi.com Derivatives of 4-cyanopentanoic acid are compatible with these light-based initiation methods.

In PET-RAFT, a photoredox catalyst, upon light irradiation, can reduce the RAFT agent to generate a radical that initiates polymerization. nih.gov This process allows for rapid reactions, often achieving high monomer conversion (>90%) in short timeframes (e.g., 30 minutes). nih.gov Another approach involves the direct photodissociation of the thiocarbonylthio compound, which acts as a photoiniferter (initiator, transfer agent, and terminator). mdpi.comrsc.org This method eliminates the need for external initiators or catalysts. Polymerization can be easily started and stopped by switching a light source (e.g., blue or green LEDs) on and off, providing excellent control over the process. rsc.org

Aqueous photo-RAFT polymerizations can be conducted in the open air by using biocompatible photoinitiators like sodium pyruvate (B1213749). rsc.org Under UV light (370 nm), sodium pyruvate decomposes to generate radicals that initiate polymerization. Under visible light (450 nm or 525 nm), it enhances the polymerization rate by interacting with the excited-state RAFT agent. rsc.org This method is highly efficient for hydrophilic monomers and has been used for the synthesis of protein-polymer hybrids in under an hour without rigorous deoxygenation. rsc.org

Polymerization-Induced Self-Assembly (PISA) for Micro/Nano-structures

Polymerization-Induced Self-Assembly (PISA) is a powerful technique for the one-pot synthesis of block copolymer nanoparticles at high concentrations. nih.govmdpi.com 4-Cyanopentanoic acid derivatives are frequently used to create the initial soluble polymer block (macro-RAFT agent) for PISA formulations.

The PISA process begins with the polymerization of a soluble monomer to create a solvophilic macro-RAFT agent. This is followed by the chain extension with a second monomer that forms a solvophobic block. acs.org As this second block grows, it becomes insoluble in the reaction medium, triggering in situ self-assembly into nanoparticles of various morphologies, such as spheres, worms, or vesicles. nih.gov

The pH-sensitivity of 4-cyanopentanoic acid end-groups is again crucial in aqueous PISA. For example, when synthesizing poly(acrylic acid)-stabilized polystyrene particles, conducting the PISA process under acidic conditions (pH=2.5) resulted in well-defined amphiphilic block copolymer particles smaller than 50 nm. researchgate.netacs.org The final morphology of the nanoparticles is dependent on factors like the relative lengths of the soluble and insoluble blocks. mdpi.com

The table below illustrates typical morphologies obtained via RAFT-mediated PISA using a hydrophilic macro-CTA derived from a cyanopentanoic acid precursor.

| Stabilizer Block DP | Core-Forming Block DP | Resulting Morphology |

| 70 | 100 | Spheres |

| 70 | 200 | Worms |

| 70 | 300 | Vesicles |

| 45 | 150 | Spheres + Worms |

| 45 | 300 | Worms + Vesicles |

DP = Degree of Polymerization. This table presents generalized, representative data on how block length ratios influence PISA outcomes. mdpi.com

Post-Polymerization Functionalization via Cyanopentanoate-Derived End Groups

The thiocarbonylthio group and the carboxylic acid R-group, both inherent to polymers synthesized with CTAs like CPADB, serve as valuable handles for post-polymerization modification. nih.govrsc.org This allows for the transformation of the polymer chain ends to introduce new functionalities or to conjugate the polymer to other molecules. researchgate.net

Chemical Modification of Polymer Chain Ends

The reactive thiocarbonylthio end-group of RAFT-synthesized polymers can be removed or modified through several chemical routes. nih.govrsc.org

Aminolysis : Treatment with primary or secondary amines cleaves the thiocarbonylthio group, yielding a polymer with a reactive thiol chain-end. nih.gov This thiol can then undergo further reactions or can form disulfide bonds, leading to chain coupling. semanticscholar.org

Radical-Induced Reduction : Using reagents like tri-n-butylstannane can cleanly cleave the end-group, replacing it with a saturated hydrogen atom. researchgate.net A metal-free alternative utilizes visible light and reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and butylamine (B146782) to achieve either desulfurization (hydrogen end-group) or cleavage (thiol end-group) by simply controlling the irradiation. nih.gov

Thermolysis : Heating the polymer can cause the elimination of the thiocarbonylthio group, resulting in an unsaturated C=C bond at the chain end. researchgate.net

The carboxylic acid moiety originating from the cyanopentanoic acid fragment also provides a site for modification. Standard esterification or amidation reactions can be used to attach a wide variety of functional molecules. This dual functionality (at both the alpha and omega ends) makes these polymers highly versatile for creating advanced materials. mdpi.com

Applications in Click Chemistry for Polymer Conjugation

"Click" chemistry refers to a class of reactions that are highly efficient, specific, and tolerant of various functional groups, making them ideal for polymer conjugation. drpress.org The end-groups derived from cyanopentanoic acid-based RAFT agents can be readily converted into functionalities suitable for click reactions.

The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov To utilize this, the polymer end-group must be converted to either an azide (B81097) or an alkyne.

Creating an Azide Terminus : The carboxylic acid group of the RAFT agent can be reacted with an azide-containing alcohol (like 3-azido-1-propanol) before polymerization to create an azide-functional RAFT agent. nih.gov Alternatively, a polymer with a terminal carboxylic acid can be coupled with an azide-containing amine post-polymerization.

Creating an Alkyne Terminus : Similarly, an alkyne-functional alcohol or amine can be coupled to the carboxylic acid group of the RAFT agent or the resulting polymer.

Once the polymer is equipped with an azide or alkyne "handle," it can be "clicked" onto another polymer, a small molecule, or a surface that has the complementary functionality. mdpi.com This strategy is widely used to create well-defined block copolymers, star polymers, and bioconjugates for applications in drug delivery and diagnostics. nih.govresearchgate.net

Specific Material Systems Developed Using Cyanopentanoate Derivatives

Glycopolymers, which are synthetic polymers with pendant carbohydrate moieties, are of significant interest in biomedical applications due to their biocompatibility and ability to mimic biological recognition processes. Derivatives of 4-cyanopentanoic acid, particularly those modified to act as RAFT agents, are instrumental in the synthesis of well-defined glycopolymers.

For instance, 4-cyanopentanoic acid dithiobenzoate (CPADB) is a commonly used RAFT agent for the controlled polymerization of sugar-based monomers. rsc.org The synthesis of amphiphilic block copolymers, such as those containing a polymethylmethacrylate (PMMA) block and a glycopolymer block, can be achieved using a macro-RAFT agent derived from a cyanopentanoic acid derivative. rsc.org This approach allows for the creation of materials that can self-assemble into glyconanomaterials with potential applications in drug delivery and biosensing. nih.gov

The synthesis of various glycopolymer architectures, including block copolymers and star polymers, has been successfully demonstrated using RAFT polymerization mediated by cyanopentanoic acid derivatives. researchgate.net These methods provide excellent control over the molecular weight and dispersity of the resulting polymers. researchgate.net

Table 2: Examples of Glycopolymer Synthesis Utilizing 4-Cyanopentanoic Acid Derivatives

| Glycopolymer Architecture | Monomers | RAFT Agent | Key Findings |

| Amphiphilic Block Copolymers | Methyl methacrylate, [2-(methacryloyloxy)ethyl] trimethylammonium | 4-cyanopentanoic acid dithiobenzoate (CPADB) derived macro-RAFT agent | Formation of well-defined amphiphilic block copolymers capable of self-assembly. rsc.org |

| Star Glycopolymers | Acrylamido-glucose | Trifunctional trithiocarbonate derived from a cyanopentanoic acid derivative | Synthesis of star-shaped glycopolymers with controlled arm length and functionality. researchgate.net |

| Block Copolymers | N-isopropylacrylamide, acrylamido-glucose | 3-Benzylsulfanylthiocarbonyl sulfanylpropionic acid (related structure) | Creation of thermosensitive block glycopolymers. researchgate.net |

Stimuli-responsive polymers, often referred to as "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. rsc.orghacettepe.edu.tr Derivatives of 4-cyanopentanoic acid are employed in the synthesis of such materials, again primarily through RAFT polymerization, which allows for the incorporation of responsive monomer units in a controlled manner.

The carboxylic acid group in some 4-cyanopentanoic acid-derived RAFT agents can itself impart pH-responsiveness to the resulting polymers. For example, the RAFT polymerization of monomers like N-isopropylacrylamide (NIPAM) using a cyanopentanoic acid-based RAFT agent can produce temperature-responsive polymers. rsc.org The end-group functionality from the RAFT agent can be further modified to introduce other responsive behaviors.

The synthesis of block copolymers composed of both stimuli-responsive and non-responsive segments allows for the creation of materials that can self-assemble into micelles or gels in response to a stimulus. mdpi.com These systems have potential applications in areas such as controlled drug release and tissue engineering. nih.gov

Radiopaque polymers are materials that are visible in X-ray imaging, a crucial property for medical devices that require monitoring after implantation. nih.gov While there is less direct literature linking Ethyl 4-cyanopentanoate specifically to radiopaque polymers, the principles of rendering polymers radiopaque can be applied to systems synthesized using cyanopentanoate derivatives.

Radiopacity is typically achieved by incorporating heavy elements, such as iodine or barium, into the polymer structure. nih.govmdpi.com This can be done either by physically blending radiopaque fillers like barium sulfate (B86663) into the polymer matrix or by covalently bonding radiopaque atoms to the polymer chains. nih.govmdpi.com

For polymers synthesized using RAFT polymerization with a 4-cyanopentanoic acid-derived agent, the terminal carboxylic acid group offers a convenient site for post-polymerization modification. This handle could be used to attach iodine-containing small molecules, thereby rendering the polymer radiopaque. A recent study demonstrated the synthesis of radiopaque copolymers by incorporating an iodine-rich monomer, poly(5-acrylamido-2,4,6-triiodoisophthalic acid) (PAATIPA), using RAFT polymerization. rsc.org This highlights a pathway where cyanopentanoic acid derivatives could be employed as RAFT agents to control the polymerization of such radiopaque monomers.

Polymer nanocomposites are materials in which a polymer matrix is reinforced with nanoscale fillers, leading to enhanced mechanical, thermal, or barrier properties. mdpi.com The use of controlled polymerization techniques, facilitated by agents like 4-cyanopentanoic acid derivatives, is beneficial for creating well-defined polymer matrices and for grafting polymers from the surface of nanoparticles.

For instance, the surface of silica nanoparticles can be functionalized with initiator or RAFT agent moieties derived from cyanopentanoic acid. This allows for the "grafting-from" polymerization of various monomers, resulting in a polymer shell covalently attached to the nanoparticle core. This approach improves the dispersion of the nanoparticles within a polymer matrix and enhances the interfacial adhesion between the filler and the matrix.

A study on the synthesis of chitosan-graft-poly(acrylic acid) utilized 4-cyano-4-[(phenylcarbothioyl) sulfanyl] pentanoic acid as a RAFT agent to modify the chitosan backbone, followed by the grafting of poly(acrylic acid) chains. researchgate.net This method creates a nanocomposite material with potential applications in biomedicine.

Advanced Analytical and Characterization Techniques for Cyanopentanoate Derivatives and Derived Polymeric Systems

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone for the analysis of organic molecules, from simple monomers to complex macromolecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for elucidating the chemical structure, confirming the incorporation of monomers into polymer chains, and determining the composition of copolymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local magnetic fields around atomic nuclei. It is extensively used to determine the structure of organic molecules, study reaction kinetics, and analyze the composition and microstructure of polymers.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for monitoring the progress of polymerization reactions and determining the final polymer composition. The conversion of a monomer like Ethyl 4-cyanopentanoate into its corresponding polymer can be quantitatively assessed by comparing the integral of the vinyl proton signals of the monomer with the signals corresponding to the polymer backbone. As the polymerization proceeds, the signals characteristic of the monomer's double bond diminish, while the signals of the saturated polymer backbone emerge and increase in intensity.

For a polymer derived from this compound, the ¹H NMR spectrum would display characteristic signals for the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the pentanoate backbone. In a related compound, 4-cyanopentanoic acid dithiobenzoate, the methylene (B1212753) protons of the cyanopentanoic acid fragment resonate at approximately 2.5–3.0 ppm, with the methyl group protons appearing around 2.0 ppm rsc.org. These values provide a reference for the expected chemical shifts in this compound and its polymer. By integrating the relevant peaks, the monomer conversion and the composition of copolymers can be accurately calculated.

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

| Protons | Chemical Shift (δ) [ppm] (Expected) | Multiplicity |

| -CH₃ (ethyl) | ~1.25 | Triplet |

| -CH₃ (pentanoate) | ~1.8-2.0 | Singlet/Doublet |

| -CH₂-CH₂- | ~2.3-2.6 | Multiplet |

| -OCH₂- | ~4.15 | Quartet |

| -CH(CN)- | ~2.7-2.9 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a complementary technique to ¹H NMR that provides information on the carbon skeleton of a molecule. A key advantage of ¹³C NMR is its wide spectral window (0-220 ppm), which typically results in a single, sharp resonance for each chemically non-equivalent carbon atom, minimizing signal overlap even in complex molecules.

In the structural elucidation of this compound, the ¹³C NMR spectrum would confirm the presence of all distinct carbon atoms. The carbonyl carbon (C=O) of the ester group is expected to appear significantly downfield, generally in the 160–180 ppm range. The carbon of the nitrile group (C≡N) typically resonates around 115-125 ppm. The sp³ hybridized carbons of the ethyl and pentanoate chains would appear in the upfield region of the spectrum (0-70 ppm). For instance, in ethyl ethanoate, the carbonyl carbon appears around 171 ppm, the O-CH₂ carbon at 60 ppm, and the methyl carbons at 21 and 14 ppm, respectively docbrown.info. These values serve as a useful guide for assigning the signals in the spectrum of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on standard values for functional groups.

| Carbon Atom | Chemical Shift (δ) [ppm] (Predicted Range) |

| C H₃ (ethyl) | 10 - 20 |

| C H₃ (pentanoate) | 15 - 25 |

| -C H₂- | 25 - 40 |

| -C H(CN)- | 25 - 35 |

| O-C H₂- | 60 - 70 |

| -C ≡N | 115 - 125 |

| -C =O | 170 - 175 |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. rsc.org Since the diffusion coefficient of a molecule is related to its size and shape, DOSY-NMR can be used to distinguish between monomers, oligomers, and high molecular weight polymers in a reaction mixture.

In the context of polymers derived from cyanopentanoate monomers, DOSY is an excellent tool to confirm the successful incorporation of the monomer into a polymer chain. rsc.org In a typical DOSY spectrum, the signals of all protons belonging to a single molecule will align horizontally, corresponding to a specific diffusion coefficient. Smaller molecules, such as unreacted monomers, diffuse faster and will have larger diffusion coefficients, appearing at the top of the 2D DOSY plot. Conversely, larger polymer chains diffuse more slowly and will exhibit smaller diffusion coefficients, appearing lower down in the plot. This technique is particularly useful for analyzing block copolymers or confirming chain extension, where the signals of both the initial macroinitiator block and the newly added monomer block should share the same, slower diffusion coefficient, confirming their covalent linkage. redalyc.org

When a methylene (-CH₂-) group is located near a stereocenter (chiral center), the two protons of the methylene group become chemically non-equivalent. These protons are known as diastereotopic protons. They reside in different chemical environments and, as a result, will have different chemical shifts and will couple to each other, often resulting in a complex splitting pattern (an "AB quartet").

This phenomenon is crucial in the analysis of chiral derivatives of cyanopentanoates. For example, if this compound were to be modified to introduce a chiral center, any adjacent methylene protons would become diastereotopic. This could be achieved by, for instance, reacting with a chiral alcohol to form a new ester or by introducing a substituent at a neighboring carbon. The observation of distinct signals for these methylene protons in the ¹H NMR spectrum would provide direct evidence of the molecule's chirality and can be used to study the stereochemical outcome of reactions. The analysis of these signals is a powerful method for confirming the presence of a chiral center and can be used in conjunction with chiral solvating agents to determine enantiomeric purity. researchgate.netunipi.it

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the FT-IR spectrum provides a clear fingerprint of its key functional groups. The two most prominent and easily identifiable absorptions would be from the ester carbonyl (C=O) and the nitrile (C≡N) groups. The C=O stretch of an aliphatic ester typically appears as a very strong, sharp band in the range of 1735-1750 cm⁻¹. The C≡N stretch of the nitrile group gives rise to a medium-intensity, sharp absorption in the 2240-2260 cm⁻¹ region. uc.edu Additionally, the C-O single bond stretching of the ester will produce strong bands in the 1000-1300 cm⁻¹ region, while C-H stretching vibrations of the alkyl chains will be observed around 2850-3000 cm⁻¹. vscht.cz Monitoring the disappearance of monomer-specific peaks (e.g., C=C stretching around 1640 cm⁻¹ if derived from an unsaturated precursor) and the appearance of polymer backbone signals can also be used to follow the course of a polymerization.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkyl | C-H | 2850 - 3000 | Strong |

| Nitrile | C≡N | 2240 - 2260 | Medium, Sharp |

| Ester Carbonyl | C=O | 1735 - 1750 | Strong, Sharp |

| Ester | C-O | 1000 - 1300 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Separation and Analysis

Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound and its derivatives, various forms of liquid chromatography are particularly powerful.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. lcms.cz For this compound, both normal-phase and reversed-phase HPLC can be employed.

Reversed-Phase HPLC: This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This compound, being moderately polar, would elute at a characteristic retention time based on the specific mobile phase composition, flow rate, and column temperature.

Normal-Phase HPLC: This mode uses a polar stationary phase, such as silica (B1680970) or a cyano-bonded phase, and a nonpolar mobile phase (e.g., hexane (B92381) and ethyl acetate). Cyano-bonded phases can be particularly effective, offering alternative selectivity for compounds containing nitrile groups. restek.com

In either mode, a UV detector is commonly used for the quantification of the eluting components based on their absorbance.

Table 2: Hypothetical HPLC Analysis of a Reaction Mixture This table illustrates a potential outcome of an HPLC separation for a synthesis reaction producing this compound.

| Peak Number | Retention Time (min) | Compound Identity | Peak Area (%) |

|---|---|---|---|

| 1 | 2.54 | Starting Material A | 3.2 |

| 2 | 3.15 | Starting Material B | 4.1 |

| 3 | 5.88 | This compound | 91.5 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Information

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. ddtjournal.comlcms.cz After components are separated by the LC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

This technique is invaluable for the analysis of cyanopentanoate derivatives as it provides unambiguous molecular weight information, confirming the identity of the target compound. nih.gov Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that provides detailed structural information, helping to distinguish between isomers and identify unknown impurities. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. science.gov It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). rsc.org This results in substantially higher efficiency, resolution, and speed. nih.gov A UPLC method for this compound would offer several advantages over a conventional HPLC method, including:

Faster Analysis Times: Run times can be reduced from minutes to seconds. nih.gov

Improved Resolution: Sharper and narrower peaks allow for better separation of closely related compounds and impurities.

Increased Sensitivity: The sharper peaks lead to a greater peak height and a better signal-to-noise ratio, improving detection limits. nih.gov

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

When cyanopentanoate monomers are converted into polymers, Size Exclusion Chromatography (SEC), often referred to as Gel Permeation Chromatography (GPC) when organic solvents are used, becomes the primary method for characterization. wikipedia.orglcms.cz GPC is a liquid chromatography technique that separates macromolecules based on their size, or more accurately, their hydrodynamic volume in solution. scholaris.capaint.orgpaint.org

The process involves dissolving the polymer sample in a suitable solvent (e.g., tetrahydrofuran, THF) and pumping it through a column packed with porous gel beads. infinitalab.combiorizon.eu Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can permeate the pores to a greater extent, increasing their path length and causing them to elute later. researchgate.netresearchgate.net This physical sorting process allows for the determination of the polymer's entire molecular weight distribution. lcms.cz

Determination of Number-Average Molecular Weight (M_n) and Polydispersity (Đ)

The raw output from a GPC system is a chromatogram showing the detector response (typically from a refractive index detector) as a function of elution volume or time. To convert this into a molecular weight distribution, the system must be calibrated using a series of well-characterized polymer standards (e.g., polystyrene or PMMA) with narrow molecular weight distributions. researchgate.netshimadzu.com A calibration curve is generated by plotting the logarithm of the molecular weight of the standards against their corresponding peak elution volumes.

From the calibrated chromatogram of an unknown polymer sample, various molecular weight averages can be calculated. The two most common are:

Number-Average Molecular Weight (M_n): This is the total weight of all polymer chains in a sample divided by the total number of chains. It is particularly sensitive to the presence of low-molecular-weight species. researchgate.netrsc.org

The ratio of these two averages provides the Polydispersity (Đ) , also known as the dispersity index (formerly polydispersity index or PDI).

Đ = M_w / M_n

The polydispersity value is a measure of the breadth of the molecular weight distribution. rsc.org A value of Đ = 1.0 indicates a perfectly monodisperse polymer where all chains have the same length. Synthetic polymers are inherently polydisperse; controlled polymerization techniques like RAFT can yield polymers with Đ values approaching 1.1, while other methods may produce polymers with much broader distributions (Đ > 2). researchgate.net

Table 3: Example GPC Data Analysis for a Polymer Derived from a Cyanopentanoate Monomer This interactive table demonstrates the calculation of molecular weight averages and polydispersity from a GPC chromatogram.

| Elution Time (min) | Detector Response (mV) | Log(M) (from Calibration) | M ( g/mol ) | w_i | w_i * M_i | w_i / M_i |

|---|---|---|---|---|---|---|

| 8.5 | 5 | 5.00 | 100000 | 0.03 | 3000 | 3.00E-07 |

| 9.0 | 20 | 4.70 | 50119 | 0.12 | 6014 | 2.39E-06 |

| 9.5 | 50 | 4.40 | 25119 | 0.30 | 7536 | 1.19E-05 |

| 10.0 | 45 | 4.10 | 12589 | 0.27 | 3400 | 2.14E-05 |

| 10.5 | 25 | 3.80 | 6310 | 0.15 | 946 | 2.38E-05 |

| 11.0 | 10 | 3.50 | 3162 | 0.06 | 190 | 1.90E-05 |

| 11.5 | 5 | 3.20 | 1585 | 0.03 | 48 | 1.89E-05 |

| Totals | Σw_i = 1.00 | Σ(w_i*M_i) = 21134 | Σ(w_i/M_i) = 9.87E-05 |

| Calculated Results | | M_w = Σ(w_i*M_i) | 21,134 g/mol | M_n = 1 / Σ(w_i/M_i) | 10,132 g/mol | Đ = M_w/M_n = 2.09 |

Chain-End Analysis through Techniques like MALDI-TOF

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the detailed characterization of synthetic polymers, including those derived from cyanopentanoate precursors. nih.govrsc.org It is a soft ionization method that allows for the analysis of large macromolecules with minimal fragmentation, providing precise information on molecular weight, repeat unit mass, and, crucially, the identity of chain-end groups. nih.gov

In a typical MALDI-TOF analysis, the polymer sample is co-crystallized with a matrix compound that strongly absorbs laser energy. youtube.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the polymer molecules. youtube.com These newly formed ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight—lighter ions travel faster and reach the detector first.

For polymers derived from this compound, MALDI-TOF MS can resolve individual polymer chains (n-mers) within a distribution, allowing for an accurate determination of not only the number average molecular weight (Mn) and weight average molecular weight (Mw) but also the dispersity (Đ). This high resolution is particularly valuable for chain-end analysis. By comparing the observed mass of the polymer chains to the calculated mass based on the repeating monomer unit, the mass and structure of the initiating and terminating end-groups can be unequivocally identified.

A significant challenge in the mass spectrometry of some synthetic polymers is achieving efficient ionization. nist.gov For certain non-polar polymers, a technique known as covalent cationization can be employed, where a charged species is intentionally attached to a polymer's chain-end, ensuring it can be readily analyzed by MALDI-TOF MS. nist.govnist.gov This confirms the presence and successful transformation of functional end-groups, which is critical for applications involving block copolymers or polymer conjugation. The ability to verify end-group fidelity is a major advantage over traditional characterization methods like NMR, which may lack the sensitivity to detect low concentrations of end-groups relative to the polymer backbone.

| Parameter | Description | Example Value |

|---|---|---|

| Number Average Molecular Weight (Mn) | The statistical average molecular weight of all polymer chains in the sample. | 4940 g/mol nih.gov |

| Weight Average Molecular Weight (Mw) | An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. | 4950 g/mol nih.gov |

| Dispersity (Đ) | A measure of the breadth of the molecular weight distribution (Mw/Mn). A value of 1.0 indicates a monodisperse sample. | 1.01 |

| Repeat Unit Mass | The mass of the monomer unit, confirmed by the spacing between adjacent peaks in the mass spectrum. | 155.19 g/mol (for this compound) |

| End-Group Mass | The mass of the initiator and terminator fragments, determined from the total mass of the oligomer peaks. | Confirmed as Initiator + n*(Repeat Unit) + Terminator |

Thermal Analysis Techniques for Material Properties

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For polymeric systems derived from cyanopentanoate compounds, these methods are indispensable for determining thermal stability, processing parameters, and end-use performance characteristics. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the thermal transitions that occur as the material is subjected to a controlled temperature program. plymouth.ac.uk

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Enthalpy Changes

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the properties of polymeric materials. nih.govresearchgate.net It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nexus-analytics.com.my This measurement provides quantitative information about the thermal transitions within a polymer, such as the glass transition, crystallization, and melting. researchgate.netresearchgate.net

Key thermal events detectable by DSC include:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net It appears as a step-like change in the heat capacity on the DSC curve. The Tg is a critical parameter for defining the service temperature range of a material. researchgate.net

Crystallization Temperature (Tc): Upon cooling from a molten state, this is the temperature at which polymer chains organize into ordered crystalline structures. researchgate.net This process is exothermic and appears as a peak on the DSC curve.

Melting Temperature (Tm): This is the temperature at which the crystalline domains of a polymer melt and the material transitions to a viscous liquid state. researchgate.net This is an endothermic process that manifests as a peak on the DSC curve. plymouth.ac.uk